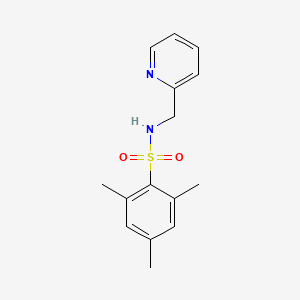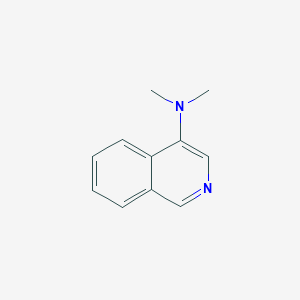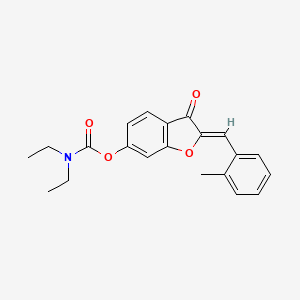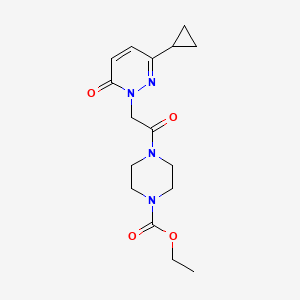
4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid” is a compound with the CAS Number: 1593002-54-0 . It has a molecular weight of 205.17 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrimidines has been extensively studied . Various methods have been developed, including the Suzuki–Miyaura coupling , and the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI Code for “4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid” is 1S/C9H7N3O3/c10-7-6 (9 (13)14)3-11-8 (12-7)5-1-2-15-4-5/h1-4H, (H,13,14) (H2,10,11,12) .
Chemical Reactions Analysis
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Physical And Chemical Properties Analysis
The compound “4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 205.17 .
Wissenschaftliche Forschungsanwendungen
Synthesis of High-Nuclearity Heterometallic Complexes
Compounds similar to 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid have been used in the synthesis of high-nuclearity heterometallic complexes, such as a single-molecule magnet, Mn 11 Gd 2 based complex .
Antiviral Therapeutics
Five-membered heteroaryl amines, which are structurally related to the compound , have shown antiviral activity against viruses like the Newcastle disease virus, suggesting potential antiviral applications for 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid as well .
Anti-inflammatory Activity
Related compounds have been synthesized and studied for their anti-inflammatory activity, indicating that 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid could also be explored for its potential anti-inflammatory properties .
Antibacterial Agents
Recent advances in the synthesis of novel furan derivatives have highlighted their antibacterial activity. By extension, 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid may serve as a scaffold for designing new antibacterial agents .
Diverse Biological Potential
The pyrimidine ring and its fused derivatives, including those similar to 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid, have been noted for their diverse biological potential, which could include applications in medicinal chemistry and drug design .
6. Manufacture and Uses of Furan Platform Chemicals Furan derivatives are key in the manufacture and uses of furan platform chemicals (FPCs), which are derived from biomass. This suggests that 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid could play a role in the development of sustainable chemical processes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c10-7-6(9(13)14)3-11-8(12-7)5-1-2-15-4-5/h1-4H,(H,13,14)(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRBLRGRUICSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC=C(C(=N2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine](/img/structure/B2994828.png)

![2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2994834.png)
![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2994837.png)



![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2994841.png)
![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2994843.png)

![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2994845.png)


